Introduction: The Strategic Importance of the Pyrazine Scaffold
Introduction: The Strategic Importance of the Pyrazine Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-Acetylpyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal building block for designing molecules that interact with specific biological targets, particularly kinases.[1][3] Within this class, 5-Acetylpyrazine-2-carboxamide emerges as a molecule of significant interest. As a bifunctional derivative, it presents two key points for chemical modification—the acetyl group and the carboxamide moiety—allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core chemical properties of 5-Acetylpyrazine-2-carboxamide, offering field-proven insights for its application in synthesis, research, and drug development.
Core Molecular Profile
A precise understanding of a molecule's fundamental identity is the bedrock of all subsequent research. 5-Acetylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine ring substituted at positions 2 and 5 with a carboxamide and an acetyl group, respectively.
Nomenclature and Identifiers
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Systematic IUPAC Name: 5-acetylpyrazine-2-carboxamide[]
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CAS Number: 147425-79-4[][5]
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Molecular Formula: C₇H₇N₃O₂[]
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InChI Key: ALPVAENMJMTCLM-UHFFFAOYSA-N[]
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for predicting solubility, absorption, and stability.
| Property | Value | Source |
| Molecular Weight | 165.15 g/mol | [] |
| Appearance | Expected to be a solid | Inferred from related compounds[6] |
| Solubility | Predicted to have moderate solubility in water and solubility in organic solvents. | Inferred from related compounds[6][7] |
| Stability | Stable under normal laboratory conditions. | Inferred from related compounds[6] |
Synthesis and Chemical Reactivity
The synthetic accessibility of 5-Acetylpyrazine-2-carboxamide is crucial for its utilization as a research chemical or a synthetic intermediate. The reactivity of its functional groups dictates how it can be further elaborated into more complex molecular architectures.
Synthetic Pathways
The synthesis of pyrazine carboxamides typically involves the coupling of a pyrazine carboxylic acid derivative with an amine. A logical and commonly employed approach for synthesizing the title compound would be the amidation of 5-acetylpyrazine-2-carboxylic acid.
The causality behind this experimental choice lies in the robustness and high efficiency of modern amide bond formation protocols. The use of a coupling agent like propylphosphonic anhydride (T3P) or a carbodiimide (e.g., EDCI) in the presence of an activator like HOBt minimizes side reactions and allows the reaction to proceed under mild conditions, which is essential to preserve the integrity of the acetyl functional group.[8]
Caption: General synthetic scheme for 5-Acetylpyrazine-2-carboxamide.
Reactivity Profile
The chemical behavior of 5-Acetylpyrazine-2-carboxamide is a composite of its constituent parts:
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Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, although this is less favorable than in other diazines. The nitrogen atoms can also act as basic sites or coordinate to metal centers.
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Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo reactions typical of ketones, such as reduction to an alcohol, reductive amination, or condensation reactions at the alpha-carbon.
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Carboxamide Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base, while the lone pair on the nitrogen is generally non-basic due to resonance with the adjacent carbonyl. The primary amide provides hydrogen bond donor sites (N-H) and an acceptor site (C=O).
Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 5-Acetylpyrazine-2-carboxamide based on data from closely related pyrazine derivatives.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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Two singlets (or narrow doublets with a small coupling constant) in the aromatic region (δ 8.5-9.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.
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A singlet integrating to three protons in the upfield region (δ 2.5-3.0 ppm), corresponding to the methyl protons of the acetyl group.
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Two broad singlets corresponding to the two diastereotopic protons of the primary amide (-CONH₂), likely in the δ 7.0-8.5 ppm range.
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¹³C NMR: The carbon NMR spectrum would provide confirmation of the carbon skeleton.
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Two carbonyl carbon signals: one for the acetyl ketone (δ > 190 ppm) and one for the amide (δ 160-170 ppm).
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Four distinct signals in the aromatic region (δ 140-160 ppm) for the four unique carbons of the pyrazine ring.
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One signal in the aliphatic region (δ 25-30 ppm) for the acetyl methyl carbon.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[11][12][13]
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N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
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C=O Stretching: Two strong, sharp absorption bands are expected. The amide I band (primarily C=O stretch) should appear around 1650-1680 cm⁻¹. The ketone C=O stretch from the acetyl group is expected at a slightly higher wavenumber, typically 1680-1700 cm⁻¹.
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C=N/C=C Stretching: Aromatic ring stretching vibrations for the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺•): The primary peak in the mass spectrum should correspond to the molecular weight of the compound, m/z 165.
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Key Fragments: Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals. Predicted major fragments include:
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[M - CH₃]⁺ (m/z 150): Loss of the methyl radical from the acetyl group.
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[M - COCH₃]⁺ (m/z 122): Loss of the entire acetyl radical.
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[M - NH₂]⁺ (m/z 149): Loss of the amino radical from the carboxamide.
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Crystal Structure Analysis
Application in Drug Discovery
The pyrazine-2-carboxamide scaffold is a cornerstone of modern medicinal chemistry.[1] It is a key component of several kinase inhibitors, where the pyrazine nitrogens and amide group often form critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[1][16]
5-Acetylpyrazine-2-carboxamide serves as a valuable starting point for building focused libraries of potential inhibitors. The acetyl group can be used as a handle for further chemical elaboration or as a key pharmacophoric feature itself, potentially engaging in specific interactions with a target protein.
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology
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Reagent Preparation: To a solution of 5-acetylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add ammonium chloride (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
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Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. Causality: Low temperature is crucial to prevent side reactions and decomposition of the activated ester.
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Amide Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).
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Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 5-Acetylpyrazine-2-carboxamide.
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Characterization: Confirm the identity and purity of the final compound using NMR, IR, and high-resolution mass spectrometry.
Conclusion
5-Acetylpyrazine-2-carboxamide is a strategically important heterocyclic compound with well-defined chemical properties. Its robust synthesis, predictable spectroscopic profile, and the inherent biological relevance of its pyrazine-carboxamide core make it a valuable tool for researchers in medicinal chemistry and materials science. The dual functionality of the acetyl and carboxamide groups provides a versatile platform for the development of novel molecular entities with tailored properties, ensuring its continued relevance in advanced scientific research.
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